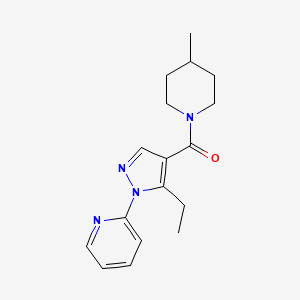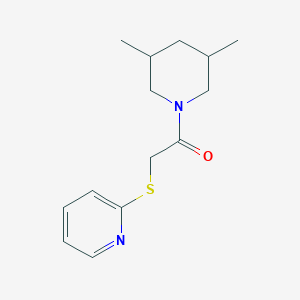
(5-Ethyl-1-pyridin-2-ylpyrazol-4-yl)-(4-methylpiperidin-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5-Ethyl-1-pyridin-2-ylpyrazol-4-yl)-(4-methylpiperidin-1-yl)methanone, also known as EPMP, is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is a synthetic derivative of pyrazolone and piperidine, and it has been found to have a wide range of biochemical and physiological effects.
作用機序
The mechanism of action of (5-Ethyl-1-pyridin-2-ylpyrazol-4-yl)-(4-methylpiperidin-1-yl)methanone is not fully understood, but it is believed to involve modulation of the GABAergic and glutamatergic systems in the brain. This compound has been shown to enhance the activity of GABA receptors and inhibit the activity of glutamate receptors, which may contribute to its anxiolytic and antidepressant effects.
Biochemical and Physiological Effects
This compound has a wide range of biochemical and physiological effects, including anxiolytic, antidepressant, and antipsychotic effects. It has also been shown to have anti-inflammatory and antioxidant effects, and it has been studied for its potential use in the treatment of a variety of diseases, including cancer and diabetes.
実験室実験の利点と制限
One of the major advantages of (5-Ethyl-1-pyridin-2-ylpyrazol-4-yl)-(4-methylpiperidin-1-yl)methanone for lab experiments is its potent and selective effects on the central nervous system. This makes it a valuable tool for studying the neurobiological mechanisms underlying anxiety, depression, and other neurological disorders. However, this compound also has some limitations, including its potential for toxicity and its limited solubility in water.
将来の方向性
There are many potential future directions for research on (5-Ethyl-1-pyridin-2-ylpyrazol-4-yl)-(4-methylpiperidin-1-yl)methanone. One area of interest is in the development of new drugs based on this compound, which could have improved pharmacokinetic and pharmacodynamic properties. Another area of interest is in the study of the long-term effects of this compound on the brain and other organs, which could have important implications for its use in clinical settings. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential for use in the treatment of neurological disorders.
合成法
The synthesis of (5-Ethyl-1-pyridin-2-ylpyrazol-4-yl)-(4-methylpiperidin-1-yl)methanone involves the reaction of 5-ethyl-2-pyridinylhydrazine with 1-(4-methylpiperidin-1-yl)propan-2-one in the presence of a base. The reaction is carried out in a solvent such as ethanol or methanol, and the resulting product is purified through recrystallization.
科学的研究の応用
(5-Ethyl-1-pyridin-2-ylpyrazol-4-yl)-(4-methylpiperidin-1-yl)methanone has been studied for its potential use in a wide range of scientific research applications. One of the most promising areas of research is in the field of neuroscience, where this compound has been found to have a potent effect on the central nervous system. It has been shown to have anxiolytic, antidepressant, and antipsychotic effects, and it has been studied as a potential treatment for a variety of neurological disorders, including anxiety, depression, and schizophrenia.
特性
IUPAC Name |
(5-ethyl-1-pyridin-2-ylpyrazol-4-yl)-(4-methylpiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O/c1-3-15-14(17(22)20-10-7-13(2)8-11-20)12-19-21(15)16-6-4-5-9-18-16/h4-6,9,12-13H,3,7-8,10-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSBXQPAUESXYRE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=NN1C2=CC=CC=N2)C(=O)N3CCC(CC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![6-[benzyl(methyl)amino]-3-methyl-1H-pyrimidine-2,4-dione](/img/structure/B7498302.png)
![2-(1-adamantyl)-N-[2-oxo-2-[(2-oxo-3H-1,3-benzoxazol-5-yl)amino]ethyl]acetamide](/img/structure/B7498305.png)
![Methyl 2-[cyclohexylcarbamoyl(methyl)amino]acetate](/img/structure/B7498308.png)
![[1-(4-Fluorophenyl)-3-methylthieno[2,3-c]pyrazol-5-yl]-[4-(3-methoxyphenyl)piperazin-1-yl]methanone](/img/structure/B7498314.png)
![3-[[5-(4-Bromophenyl)tetrazol-2-yl]methyl]-5-thiophen-3-yl-1,2,4-oxadiazole](/img/structure/B7498320.png)

![methyl 5-cyano-1-[(6-fluoro-4H-1,3-benzodioxin-8-yl)methyl]-6-oxopyridine-3-carboxylate](/img/structure/B7498333.png)
![3-methyl-N-[3-(4-methyl-1,2,4-triazol-3-yl)phenyl]benzamide](/img/structure/B7498341.png)
![1-[4-(3-Methoxyphenyl)piperazin-1-yl]-2-(1,3,5-trimethylpyrazol-4-yl)ethanone](/img/structure/B7498348.png)
![7-Methyl-2-(1-piperidylmethyl)pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7498362.png)
![N-[[3-(methylsulfamoyl)phenyl]methyl]-2-phenoxypyridine-3-carboxamide](/img/structure/B7498369.png)
![2-[4-[6-(Dimethylamino)pyridine-3-carbonyl]piperazin-1-yl]-6-fluorobenzonitrile](/img/structure/B7498372.png)
![N-methyl-2-[[2-(4-propan-2-ylphenyl)-1,3-thiazol-4-yl]methylsulfanyl]acetamide](/img/structure/B7498393.png)

